1-amino-3-(2,2-difluoroethyl)urea
Description
Structure
3D Structure
Properties
CAS No. |
1372795-35-1 |
|---|---|
Molecular Formula |
C3H7F2N3O |
Molecular Weight |
139.10 g/mol |
IUPAC Name |
1-amino-3-(2,2-difluoroethyl)urea |
InChI |
InChI=1S/C3H7F2N3O/c4-2(5)1-7-3(9)8-6/h2H,1,6H2,(H2,7,8,9) |
InChI Key |
UEAKYNSEGNWLQZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)NC(=O)NN |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Amino 3 2,2 Difluoroethyl Urea and Analogues
Retrosynthetic Analysis and Precursor Development
A retrosynthetic analysis of 1-amino-3-(2,2-difluoroethyl)urea breaks the target molecule down into simpler, commercially available, or readily synthesizable precursors. The most logical disconnection is at the C-N bonds of the urea (B33335) moiety. This suggests two primary synthetic routes.
One common approach involves the reaction of a hydrazine (B178648) derivative with an isocyanate. In this case, the precursors would be hydrazine and 2,2-difluoroethyl isocyanate. Alternatively, a phosgene (B1210022) equivalent, such as carbonyldiimidazole (CDI), can be used to couple a hydrazine with an amine. This would involve the reaction of hydrazine with an activated carbonyl species, followed by the addition of 2,2-difluoroethylamine (B1345623).
Direct Synthetic Routes to this compound
The direct synthesis of this compound can be accomplished through several established methods for urea formation.
A primary and widely used method for the synthesis of ureas is the reaction of an isocyanate with an amine or hydrazine. In the context of this compound, this would involve the reaction of 2,2-difluoroethyl isocyanate with hydrazine. This reaction is typically high-yielding and proceeds under mild conditions.
Alternatively, carbonyldiimidazole (CDI) serves as a safer and more manageable substitute for phosgene in urea synthesis. The reaction proceeds in a two-step, one-pot manner. First, CDI reacts with 2,2-difluoroethylamine to form an N-acylimidazole intermediate. Subsequent addition of hydrazine to this intermediate results in the formation of the desired urea product.
| Reagent 1 | Reagent 2 | Coupling Agent | Product |
| 2,2-Difluoroethyl isocyanate | Hydrazine | None | This compound |
| 2,2-Difluoroethylamine | Hydrazine | Carbonyldiimidazole (CDI) | This compound |
This table presents common urea formation strategies applicable to the synthesis of this compound.
The 2,2-difluoroethyl group is a key structural feature, and its introduction is a crucial step. This is typically achieved by using a starting material that already contains this moiety, such as 2,2-difluoroethylamine or 2,2-difluoroethyl isocyanate. The synthesis of these precursors often involves fluorination at a later stage of their own synthesis. For instance, diethylaminosulfur trifluoride (DAST) or other fluorinating agents can be used to convert a corresponding hydroxyethyl (B10761427) precursor into the desired difluoroethyl compound.
The terminal amino group in this compound originates from the use of hydrazine or a protected hydrazine derivative in the urea-forming reaction. Hydrazine itself is a potent nucleophile and reacts readily with isocyanates or activated carbonyl compounds. If a protected hydrazine is used, a subsequent deprotection step is required to reveal the terminal amino group.
Development of Diverse Analogues of this compound
The development of analogues of this compound allows for the exploration of structure-activity relationships. These modifications can be made to various parts of the molecule.
| Starting Material | Reagent | Resulting Linkage |
| 2,2-Difluoroethyl isocyanate | Amine/Hydrazine | Urea |
| 2,2-Difluoroethyl isothiocyanate | Amine/Hydrazine | Thiourea (B124793) |
| 2,2-Difluoroethylamine | Cyanamide derivative | Guanidinium |
This table illustrates how modifications to the starting materials can lead to diverse analogues with different core linkages.
Derivatization at the Terminal Amino Group
The terminal primary amino group in this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. Common derivatization strategies involve acylation, alkylation, and condensation reactions to introduce new functional groups and potentially modulate the compound's physicochemical properties.
Acylation: The primary amino group can readily react with various acylating agents, such as acid chlorides, anhydrides, and activated esters, to form amide derivatives. primescholars.com For instance, reaction with acetyl chloride in the presence of a base would yield N-acetylated-1-amino-3-(2,2-difluoroethyl)urea. The choice of the acylating agent allows for the introduction of a wide array of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties.
Alkylation: Direct alkylation of the terminal amino group can be achieved using alkyl halides. However, this method can sometimes lead to a mixture of mono- and di-alkylated products. Reductive amination offers a more controlled approach, where the amino group is first condensed with an aldehyde or ketone to form a Schiff base, which is then reduced to the corresponding alkylated amine.
Urea and Thiourea Formation: The terminal amino group can react with isocyanates or isothiocyanates to form more complex urea or thiourea derivatives, respectively. This reaction is typically straightforward and proceeds with high yield. organic-chemistry.org
Below is a table summarizing potential derivatization reactions at the terminal amino group:
Table 1: Potential Derivatization Reactions of this compound| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Acylation | Acetyl Chloride | N-Acetyl-urea derivative |
| Sulfonylation | Benzenesulfonyl Chloride | N-Sulfonyl-urea derivative |
| Reductive Amination | Benzaldehyde, then NaBH4 | N-Benzyl-urea derivative |
| Urea Formation | Phenyl Isocyanate | Substituted bis-urea derivative |
| Thiourea Formation | Phenyl Isothiocyanate | Urea-thiourea derivative |
Variations within the Fluorinated Alkyl Chain
Modifying the structure of the fluorinated alkyl chain in this compound can be achieved by utilizing different fluorinated starting materials in the initial synthesis. The synthesis of gem-difluoroethylene compounds can be challenging, but various methods have been developed for their preparation. researchgate.net The choice of the fluorinated amine precursor is critical in determining the final structure of the urea analogue.
For example, instead of 2,2-difluoroethylamine, other fluorinated amines such as 3,3,3-trifluoropropylamine (B1329503) or 2-fluoroethylamine could be used as starting materials. The synthesis of these fluorinated amines often involves specialized fluorination techniques.
The table below illustrates potential variations in the fluorinated alkyl chain and the corresponding urea analogues that could be synthesized.
Table 2: Analogues of this compound with Varied Fluorinated Chains| Fluorinated Amine Precursor | Resulting Urea Analogue |
|---|---|
| 2,2,2-Trifluoroethylamine | 1-amino-3-(2,2,2-trifluoroethyl)urea |
| 3,3-Difluoropropylamine | 1-amino-3-(3,3-difluoropropyl)urea |
| 2-Fluoroethylamine | 1-amino-3-(2-fluoroethyl)urea |
| 4,4,4-Trifluorobutylamine | 1-amino-3-(4,4,4-trifluorobutyl)urea |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic routes for pharmaceuticals and fine chemicals. ispe.orgnih.govmdpi.com In the context of synthesizing this compound, several green chemistry principles can be applied to minimize waste, reduce energy consumption, and avoid the use of hazardous substances. pfizer.com
Traditional methods for urea synthesis often involve toxic reagents like phosgene. nih.gov Green alternatives focus on using safer starting materials and catalysts. For instance, the use of carbon dioxide as a C1 source for urea synthesis is a promising green approach.
The following table outlines how green chemistry principles can be incorporated into the synthesis of this compound.
Table 3: Application of Green Chemistry Principles| Green Chemistry Principle | Application in Synthesis |
|---|---|
| Prevention | Designing the synthesis to minimize waste generation. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents like phosgene by employing safer alternatives such as carbonyldiimidazole or CO2. nih.gov |
| Designing Safer Chemicals | The target molecule itself may be designed for reduced toxicity while maintaining efficacy. |
| Safer Solvents and Auxiliaries | Using water, ethanol, or supercritical CO2 as solvents instead of hazardous organic solvents. techsciresearch.com |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. uk-cpi.com |
| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials where possible. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |
| Catalysis | Utilizing catalytic reagents in small amounts instead of stoichiometric reagents. techsciresearch.com |
| Design for Degradation | Designing the final product to break down into innocuous substances after use. |
| Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and reaction conditions that minimize the potential for chemical accidents. |
Advanced Structural Characterization and Spectroscopic Analysis of 1 Amino 3 2,2 Difluoroethyl Urea
X-ray Crystallography for Solid-State Molecular Conformation and Packing
No published studies detailing the single-crystal X-ray diffraction analysis of 1-amino-3-(2,2-difluoroethyl)urea could be identified. As a result, critical information regarding its three-dimensional structure in the solid state remains unknown. This includes precise bond lengths, bond angles, and torsion angles that define the molecule's conformation. Furthermore, the arrangement of molecules within the crystal lattice, known as crystal packing, which is governed by intermolecular interactions such as hydrogen bonding and van der Waals forces, has not been determined.
Without crystallographic data, a definitive understanding of the molecule's shape, symmetry, and the supramolecular architecture it adopts in the solid phase is not possible.
Chiroptical Spectroscopy (if chiral analogues are explored)
The exploration of chiral analogues of this compound and their analysis via chiroptical spectroscopy, such as circular dichroism (CD) or optical rotatory dispersion (ORD), is not documented in the available scientific literature. Chiroptical techniques are essential for characterizing the stereochemical properties of chiral molecules, providing insight into their absolute configuration and conformational preferences in solution. The absence of such studies indicates that the synthesis and stereochemical investigation of chiral derivatives of this compound have not been reported.
Computational and Theoretical Studies of 1 Amino 3 2,2 Difluoroethyl Urea
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 1-amino-3-(2,2-difluoroethyl)urea. DFT methods, such as the B3LYP functional with a suitable basis set like 6-31G(d,p), are used to optimize the molecule's geometry and calculate a variety of electronic properties. sciforum.net
These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For amino acids and related compounds, these calculations can also predict reduction and oxidation potentials. sciforum.net
Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the urea (B33335) group, indicating their susceptibility to electrophilic attack, and positive potential around the amine and C-H protons, particularly the one on the difluoromethyl group.
First-principles DFT investigations have been successfully applied to understand the reaction mechanisms of urea derivatives. For instance, studies on the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) from urea and an ethylenediamine (B42938) derivative have shown that water can act as a catalyst by facilitating proton transfer and significantly lowering activation barriers. researchgate.net A similar approach could be used to model the synthesis or degradation pathways of this compound.
Table 1: Representative Electronic Properties Calculable by DFT for a Urea Derivative
| Property | Description | Potential Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency to donate electrons; relates to oxidation potential. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the tendency to accept electrons; relates to reduction potential. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability. |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility, intermolecular interactions, and binding affinity. |
| Mulliken Charges | Distribution of partial charges on each atom | Helps in identifying reactive sites for nucleophilic and electrophilic attack. |
This table is illustrative of the types of data generated from DFT calculations.
Conformational Analysis and Energy Minima
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them.
For N-substituted urea derivatives, rotation around the C-N bonds is a key conformational feature. In the case of N-difluoromethylated amides, which share similarities with the difluoroethylurea moiety, DFT calculations have revealed interesting conformational preferences. rsc.org For example, N-difluoromethylated anilides have been shown to preferentially adopt a cis conformation, where the difluoromethyl group and the carbonyl group are on the same side of the C-N bond. rsc.org This preference can be influenced by intramolecular interactions, such as hydrogen bonding and steric repulsion. rsc.org
In this compound, several rotational bonds contribute to its conformational landscape. The presence of the difluoromethyl (CF2H) group is particularly significant. It can participate in intramolecular hydrogen bonding with the urea's carbonyl oxygen, which would stabilize certain conformations. bohrium.comnih.gov Computational studies on similar molecules have shown that such intramolecular hydrogen-bonded forms can be significantly lower in energy. nih.gov For instance, in one study of a related molecule, a conformer with an intramolecular hydrogen bond was predicted to be 4.3 kcal/mol more stable than a non-hydrogen-bonded conformer. nih.gov
The conformational analysis would involve a systematic search of the potential energy surface, often by rotating key dihedral angles and performing geometry optimization and energy calculations for each resulting structure. This process identifies the global energy minimum and other low-energy conformers that are likely to be populated at room temperature.
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in an aqueous solution. MD simulations model the movements of atoms and molecules over time based on a force field, providing insights into dynamic processes and intermolecular interactions. nih.govacs.org
For this compound in an aqueous solution, MD simulations could reveal several key aspects of its solution-phase behavior. One area of interest is the interaction with water molecules. Urea is known to have a complex effect on water structure, and MD simulations can show how the difluoroethylurea derivative orients itself with respect to water, forming hydrogen bonds and influencing the local water network. acs.org
Another important phenomenon that can be studied is self-aggregation. MD simulations of other urea derivatives have demonstrated that these molecules can undergo non-stoichiometric molecular aggregation in aqueous solutions. nih.gov This aggregation is often driven by a combination of hydrophobic effects and the formation of intermolecular hydrogen bonds between the urea moieties. Simulations can quantify this effect through calculations of radial distribution functions (RDFs), which describe the probability of finding another solute molecule at a certain distance. nih.gov
MD simulations are also crucial for studying the interactions of this compound with biological macromolecules, such as proteins. By placing the molecule in a simulation box with a target protein and water, it is possible to observe the binding process, identify key interacting residues, and estimate the stability of the resulting complex. acs.org
Hydrogen Bonding Interactions and Their Implications (e.g., donor properties of CF2H)
A defining feature of this compound is the presence of the difluoromethyl (CF2H) group, which has garnered significant attention for its ability to act as a hydrogen bond (H-bond) donor. beilstein-journals.orgchemistryviews.org While typical C-H bonds are not sufficiently polarized to form significant hydrogen bonds, the two highly electronegative fluorine atoms in the CF2H group withdraw electron density, making the attached hydrogen atom acidic enough to participate in H-bonding. nih.gov
This H-bond donating capability makes the CF2H group a potential bioisostere for hydroxyl (OH) and thiol (SH) groups. nih.govbeilstein-journals.org However, it is generally a weaker H-bond donor than a conventional OH or NH group. beilstein-journals.org Computational and experimental studies have quantified the energetics of these interactions. Quantum mechanical calculations have estimated CF2H···O binding energies to be in the range of -1.0 to -5.5 kcal/mol. beilstein-journals.orgchemistryviews.org For comparison, the dimerization of a similar OH-containing compound was calculated to be stabilized by -3.5 kcal/mol, while the CF2H-substituted counterpart had a stabilization energy of -3.1 kcal/mol. chemistryviews.org
The H-bond donating ability of the CF2H group has several important implications:
Conformational Preference: As mentioned earlier, the CF2H group can form intramolecular hydrogen bonds with nearby acceptor atoms, such as the carbonyl oxygen of the urea. This can lock the molecule into a specific conformation, which may be crucial for its biological activity. nih.govnih.gov
Intermolecular Interactions: The CF2H group can form intermolecular hydrogen bonds with other molecules, including other urea derivatives (leading to self-aggregation), water (influencing solubility), or amino acid residues in a protein's active site (determining binding affinity). beilstein-journals.org
Bioisosterism: The ability to mimic OH or SH groups allows medicinal chemists to use the CF2H group to fine-tune a molecule's properties. It can improve metabolic stability or alter lipophilicity while retaining a key hydrogen bonding interaction. beilstein-journals.orgnih.gov
In addition to the CF2H group, the urea and amine functionalities of this compound provide multiple sites for both donating (N-H) and accepting (C=O) hydrogen bonds, making it a versatile participant in complex hydrogen-bonding networks.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are invaluable in drug discovery and materials science for predicting the properties of new, unsynthesized molecules.
For analogues of this compound, a QSAR study would typically involve the following steps:
Data Set Assembly: A series of structurally related urea derivatives with measured biological activity (e.g., enzyme inhibition IC50 values) is collected.
Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Partial Least Squares (PLS) and Support Vector Machines (SVM), are used to build a mathematical equation that relates the descriptors to the activity. nih.govnih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
QSAR studies on diaryl urea derivatives, which are known multi-targeted receptor tyrosine kinase inhibitors, have successfully identified key molecular features driving their activity. nih.goveurekaselect.com These studies often employ 3D-QSAR methods like Molecular Field Analysis (MFA), which uses steric and electrostatic fields as descriptors. eurekaselect.com The resulting models can be visualized as contour maps, indicating regions where increasing or decreasing steric bulk or electrostatic charge would likely enhance activity. Common descriptors found to be important for the activity of urea derivatives include those related to molecular size, degree of branching, aromaticity, and polarizability. nih.govnih.gov
By applying such QSAR/QSPR methodologies to a library of analogues of this compound, one could develop predictive models to guide the design of new compounds with optimized activity or desired properties, such as improved solubility or binding affinity.
Investigation of Biological Interactions and Mechanisms of Action in Vitro/theoretical Focus
Design Principles for Exploring Biological Activities (e.g., bioisosterism of CF2H)
The rational design of 1-amino-3-(2,2-difluoroethyl)urea incorporates the strategic use of the 2,2-difluoroethyl group as a bioisosteric replacement for other functional groups commonly found in bioactive molecules. Bioisosterism, the substitution of atoms or groups with other atoms or groups of similar size, shape, and electronic configuration, is a cornerstone of modern medicinal chemistry. The difluoromethyl (CF2H) moiety, present in the 2,2-difluoroethyl group, is a particularly interesting bioisostere for hydroxyl (-OH), thiol (-SH), and amide (-NH2) groups.
The CF2H group is considered a lipophilic hydrogen bond donor. This unique characteristic allows it to potentially enhance binding affinity to biological targets, improve membrane permeability, and increase metabolic stability compared to its non-fluorinated counterparts. The strong electron-withdrawing nature of the fluorine atoms polarizes the C-H bond, enabling it to act as a hydrogen bond donor. This property can lead to novel or strengthened interactions with amino acid residues in enzyme active sites or receptor binding pockets.
The design of this compound, therefore, is predicated on the hypothesis that the difluoroethyl moiety will confer advantageous physicochemical and pharmacokinetic properties, potentially leading to enhanced biological activity.
In Vitro Enzyme Interaction Studies (e.g., inhibition, activation kinetics)
While specific in vitro enzyme inhibition or activation data for this compound are not extensively available in the public domain, the urea (B33335) scaffold is a well-known privileged structure in enzyme inhibitor design. Urea-based compounds have been shown to inhibit a variety of enzymes, often by mimicking a substrate or by forming key hydrogen bonding interactions within the active site.
For instance, certain urea derivatives have demonstrated inhibitory activity against enzymes such as urease and various kinases. The inhibitory potential of this compound against specific enzymes would be dependent on the topology and chemical environment of the enzyme's active site. The amino group and the urea moiety provide multiple points for hydrogen bonding, while the difluoroethyl group can engage in hydrophobic and hydrogen bonding interactions.
Hypothetical enzyme inhibition kinetics for this compound would need to be determined experimentally. A typical approach would involve incubating the enzyme of interest with varying concentrations of this compound and measuring the enzyme's activity. The data would then be fitted to kinetic models to determine parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which would elucidate the potency and mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Receptor Binding and Ligand-Target Interaction Analysis (e.g., molecular docking, homology modeling)
In the absence of empirical receptor binding data for this compound, computational methods such as molecular docking and homology modeling can provide valuable insights into its potential biological targets and binding modes. Molecular docking simulations could be employed to predict the binding affinity and orientation of the compound within the binding sites of various receptors.
These in silico studies would model the interactions between the ligand (this compound) and the receptor. The urea core is capable of forming bidentate hydrogen bonds, a common interaction motif in ligand-receptor complexes. The terminal amino group can act as a hydrogen bond donor and can also be protonated, allowing for electrostatic interactions. The 2,2-difluoroethyl group, with its lipophilic and hydrogen bond donating properties, can further contribute to the binding affinity by interacting with specific residues in the binding pocket.
For example, docking studies of similar urea-containing compounds have shown that the urea moiety often interacts with the backbone of the protein, while the substituents at either end explore different sub-pockets, determining the selectivity and potency.
Investigation of Cellular Permeability and Metabolic Stability (e.g., microsomal stability studies)
In vitro assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), could be used to predict the passive permeability of this compound across cellular membranes. Microsomal stability assays, using liver microsomes from different species (e.g., human, rat, mouse), would be essential to evaluate its metabolic fate. These studies would quantify the rate of disappearance of the parent compound over time, providing an indication of its intrinsic clearance.
Structure-Activity Relationship (SAR) Derivations for Observed Biological Phenomena
A systematic structure-activity relationship (SAR) study would be crucial to optimize the biological activity of this compound. This would involve the synthesis and biological evaluation of a series of analogs to understand the contribution of each part of the molecule to its activity.
Key modifications could include:
Variation of the amino group: Replacement of the primary amine with secondary or tertiary amines, or other functional groups, to probe the importance of this group for activity and selectivity.
Modification of the urea linkage: Substitution on the urea nitrogens could alter the hydrogen bonding capacity and conformational preferences of the molecule.
Alterations to the difluoroethyl group: Investigating the effect of changing the length of the alkyl chain or the degree of fluorination (e.g., monofluoroethyl, trifluoroethyl) would provide insights into the role of this moiety.
The SAR data, ideally presented in a tabular format comparing the chemical structure with biological activity (e.g., IC50 values), would guide the design of more potent and selective analogs. For instance, if a particular substitution leads to a significant increase in activity, it would suggest a favorable interaction at that position with the biological target.
Analytical Methodologies for 1 Amino 3 2,2 Difluoroethyl Urea in Research Contexts
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental for separating "1-amino-3-(2,2-difluoroethyl)urea" from starting materials, byproducts, and degradation products, thereby enabling its purity assessment and the monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC):
Given the polar nature of "this compound," arising from the urea (B33335) and amino functionalities, hydrophilic interaction liquid chromatography (HILIC) is a highly suitable HPLC mode for its analysis. nih.govsemanticscholar.org HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which facilitates the retention of polar analytes. semanticscholar.org Alternatively, reversed-phase HPLC could be employed using specialized columns designed for polar compounds or through the use of ion-pairing agents in the mobile phase to enhance retention. chromforum.orgsigmaaldrich.com
For purity assessment, a gradient elution method would typically be developed to separate the target compound from potential impurities with a wide range of polarities. The monitoring of a synthesis reaction would involve injecting aliquots of the reaction mixture at different time points and quantifying the peak area of "this compound" relative to the starting materials.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | HILIC (e.g., Amide-based) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
Gas Chromatography (GC):
Direct analysis of "this compound" by gas chromatography is challenging due to its low volatility and potential for thermal degradation at the high temperatures required for vaporization. chromforum.org Therefore, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form. Common derivatization agents for compounds containing amino and urea groups include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylating agents. nist.govnist.gov
Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary column and detected using a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. Reaction monitoring by GC would involve derivatizing the samples before injection to track the formation of the derivatized product over time.
Table 2: Hypothetical GC-FID Method Parameters for Analysis of Derivatized this compound
| Parameter | Value |
| Derivatizing Agent | BSTFA with 1% TMCS |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium |
Spectroscopic Quantification Methods
Spectroscopic methods offer rapid and non-destructive ways to quantify "this compound," provided the molecule possesses suitable chromophores or fluorophores.
UV-Vis Spectroscopy:
The urea functional group itself exhibits weak UV absorbance at low wavelengths, typically below 220 nm. nist.gov The presence of the amino group may slightly enhance this absorption. Therefore, for direct UV-Vis quantification, measurements would likely be performed in the low UV region, around 200-215 nm. mtc-usa.commtc-usa.com The presence of aryl substituents on the urea nitrogen would significantly increase the UV absorbance and shift it to higher wavelengths, making detection more sensitive and selective. cdnsciencepub.com However, "this compound" lacks such aromatic chromophores.
Quantification is based on the Beer-Lambert law, where the absorbance is directly proportional to the concentration of the analyte. A calibration curve would be constructed using standards of known concentrations to determine the concentration of unknown samples.
Fluorescence Spectroscopy:
Native fluorescence of "this compound" is not expected to be significant, as the molecule lacks the necessary conjugated pi systems or rigid structures that typically give rise to strong fluorescence. While some urea derivatives have been shown to exhibit fluorescence, this is often due to the presence of fluorophoric moieties within their structure or through aggregation-induced emission. nih.gov
For "this compound," fluorescence-based quantification would likely require derivatization with a fluorescent tag. Reagents that react with the primary amino group, such as fluorescein (B123965) isothiocyanate (FITC) or dansyl chloride, could be used to introduce a highly fluorescent group, enabling sensitive detection.
Hyphenated Techniques
Hyphenated techniques, which couple a separation method with a detection method, provide a powerful combination of selectivity and sensitivity for the analysis of complex mixtures.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS):
LC-MS/MS is an ideal technique for the analysis of "this compound" in complex matrices. The liquid chromatography step, likely HILIC as described earlier, separates the analyte from other components. nih.govsemanticscholar.orgwaters.com The separated analyte then enters the mass spectrometer, where it is ionized, typically by electrospray ionization (ESI) in positive ion mode due to the basic nature of the amino and urea groups.
The mass spectrometer provides highly selective and sensitive detection. In full scan mode, the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ can be used for confirmation of its identity. For quantitative analysis, tandem mass spectrometry (MS/MS) is employed. In this mode, the parent ion is selected, fragmented, and one or more specific product ions are monitored. This technique, known as multiple reaction monitoring (MRM), offers exceptional specificity and low detection limits. The fragmentation of N,N'-substituted urea derivatives in ESI-MS/MS often involves the cleavage of the C-N bond. nih.gov
Table 3: Projected LC-MS/MS Parameters for Quantification of this compound
| Parameter | Value |
| LC System | HILIC as in Table 1 |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | Calculated m/z |
| Product Ions | Hypothetical m/z values based on fragmentation |
| Collision Energy | Optimized for fragmentation |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
Potential Research Applications of 1 Amino 3 2,2 Difluoroethyl Urea Non Clinical
Role as a Synthetic Building Block or Intermediate
The molecular architecture of 1-amino-3-(2,2-difluoroethyl)urea positions it as a valuable intermediate in organic synthesis. The presence of a primary amino group provides a reactive site for a multitude of chemical transformations, allowing for the construction of more complex molecules. This reactivity is foundational to its utility as a building block for creating diverse chemical libraries.
The general synthesis of semicarbazides, a class of compounds to which this compound belongs, often involves the reaction of a carbamate (B1207046) with hydrazine (B178648). rsc.org This approach allows for the preparation of a wide array of 4-substituted semicarbazides. rsc.org Specifically, the synthesis of aminourea, the parent compound of this class, can be achieved by reacting urea (B33335) with hydrazine. wikipedia.org These synthetic routes offer a basis for the potential large-scale production of this compound and its derivatives.
The amino group can readily undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form semicarbazones. wikipedia.org Semicarbazones are known for their crystalline nature, which facilitates the purification and identification of reaction products. wikipedia.org The difluoroethyl group, while generally stable, can influence the electronic properties and reactivity of the molecule, potentially leading to novel chemical entities with unique biological activities.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent Example | Potential Product Class |
| Acylation | Acid Chloride (R-COCl) | N-Acyl-1-amino-3-(2,2-difluoroethyl)urea |
| Alkylation | Alkyl Halide (R-X) | N-Alkyl-1-amino-3-(2,2-difluoroethyl)urea |
| Condensation | Aldehyde (R-CHO) | Semicarbazone derivative |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonyl-1-amino-3-(2,2-difluoroethyl)urea |
Note: This table represents potential reactions and product classes based on the known reactivity of amino-ureas. Specific reaction conditions and outcomes for this compound would require experimental validation.
Applications in Materials Science (e.g., polymer precursors, supramolecular assemblies)
The urea functionality within this compound is capable of forming strong hydrogen bonds, a key feature for the development of novel materials. This hydrogen-bonding capability allows for the self-assembly of molecules into ordered supramolecular structures.
In the realm of polymer science, this compound could serve as a monomer or a cross-linking agent in the synthesis of polyureas or other polymers. The incorporation of the difluoroethyl group can impart unique properties to the resulting polymer, such as increased thermal stability, altered solubility, and modified surface properties.
Furthermore, the self-assembly of urea derivatives can lead to the formation of supramolecular gels. researchgate.net These soft materials have potential applications in various fields, including as matrices for controlled release systems or as scaffolds in tissue engineering. The specific interactions of the urea and amino groups could be harnessed to direct the formation of well-defined, functional supramolecular architectures.
Development of Chemical Probes for Biological Research
Chemical probes are essential tools for elucidating biological processes. The structure of this compound makes it an attractive scaffold for the design of such probes. The terminal amino group can be functionalized with reporter molecules, such as fluorophores or biotin, to enable the detection and visualization of biological targets.
The urea moiety itself can interact with biological macromolecules through hydrogen bonding. By modifying the substituents on the urea, it is possible to tune the binding affinity and selectivity of the probe for a specific protein or enzyme. For instance, N,N-disubstituted thioureas based on a quinolone moiety have been synthesized and shown to act as urease inhibitors, demonstrating the potential for urea-based scaffolds to target specific enzymes. nih.gov The introduction of the difluoroethyl group could enhance membrane permeability or modulate the metabolic stability of the probe, making it more effective for cellular imaging or in vivo studies.
Applications in Agrochemicals (e.g., herbicides, fungicides)
Urea derivatives have a long history of use in agriculture as herbicides and fungicides. The mode of action often involves the inhibition of specific enzymes in weeds or fungi. The structural features of this compound suggest its potential for development as a novel agrochemical.
Future Research Directions for 1 Amino 3 2,2 Difluoroethyl Urea
Exploration of Novel Synthetic Pathways and Catalytic Approaches
The synthesis of urea (B33335) derivatives is a cornerstone of medicinal and materials chemistry. nih.gov Traditional methods for producing ureas often involve hazardous reagents like phosgene (B1210022) or isocyanates. nih.govmdpi.com Modern synthetic chemistry is continuously seeking safer, more efficient, and environmentally benign alternatives. Future research on 1-amino-3-(2,2-difluoroethyl)urea would benefit significantly from exploring these novel pathways.
Conventional synthesis typically involves the reaction of an amine with an isocyanate. nih.govmdpi.com However, concerns over the toxicity of reagents have spurred the development of alternative routes. nih.gov Research into phosgene-free methods includes the use of reagents like diethyl carbonate or direct routes from amines and carbon dioxide (CO₂) in the presence of various catalysts. nih.gov
The development of advanced catalytic systems is a key area of research for urea synthesis. numberanalytics.com These catalysts aim to improve reaction rates, enhance selectivity, and lower the energy requirements of the process. numberanalytics.comnih.gov Strategies include:
Electrochemical Synthesis: Utilizing electrochemical methods to synthesize urea from CO₂ and nitrogen-containing compounds is gaining attention as a sustainable alternative to traditional industrial processes. mdpi.comresearchgate.net
Biocatalytic Synthesis: The use of enzymes or microorganisms to catalyze urea formation represents a green chemistry approach, operating under mild conditions. numberanalytics.comsolubilityofthings.com
Homogeneous and Heterogeneous Catalysis: Ruthenium-phosphine complexes have been explored for the synthesis of urea from formamide. google.com Metal oxides (like TiO₂ and ZrO₂) and zeolites are also investigated for their high activity and stability in urea synthesis from CO₂ and ammonia. numberanalytics.com
Future synthetic strategies for this compound could focus on catalytic C-N coupling reactions, which are pivotal for efficient and green synthesis. mdpi.comresearchgate.net The table below summarizes various catalytic approaches that could be adapted for its synthesis.
Table 1: Potential Catalytic Approaches for Urea Synthesis
| Catalytic Approach | Description | Potential Advantages |
|---|---|---|
| Electrocatalysis | Uses electrical energy to drive the reaction between CO₂ and nitrogen sources. mdpi.com | Environmentally friendly, can utilize renewable energy sources. mdpi.comresearchgate.net |
| Biocatalysis | Employs enzymes or whole microorganisms as catalysts. numberanalytics.com | High specificity, mild reaction conditions, reduced byproducts. solubilityofthings.comkreddsci.com |
| Metal Oxide Catalysis | Utilizes metal oxides such as TiO₂ or ZrO₂. numberanalytics.com | High activity and stability. numberanalytics.com |
| Zeolite Catalysis | Employs microporous aluminosilicate (B74896) minerals. numberanalytics.com | High surface area, tunable acidity, enhanced reaction rates. numberanalytics.com |
| Flow Chemistry | Reactions are performed in a continuously flowing stream. kreddsci.commoravek.com | Enhanced safety, better process control, easier scalability. moravek.com |
Advanced Computational Design of Next-Generation Analogues
Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rational design of new molecules with improved properties. openmedicinalchemistryjournal.comsysrevpharm.org For this compound, these methods can be used to design next-generation analogues with potentially enhanced biological activity, selectivity, or improved pharmacokinetic profiles.
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are the two primary CADD strategies. nih.gov
Structure-Based Drug Design (SBDD): This approach relies on the 3D structure of the biological target (e.g., an enzyme or receptor). nih.gov Techniques like molecular docking can predict how different analogues of this compound might bind to a target's active site. openmedicinalchemistryjournal.comsysrevpharm.org This allows for the design of new compounds with optimized interactions, potentially leading to higher potency.
Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are employed. nih.gov These approaches use information from a set of known active molecules to build a model (a pharmacophore) that defines the essential features required for activity. This model can then be used to design new molecules or screen virtual libraries for novel hits. nih.gov
De novo drug design is another powerful computational method that involves constructing novel molecular structures from scratch, piece by piece, within the constraints of a target's binding site. openmedicinalchemistryjournal.comtandfonline.com This can lead to the discovery of entirely new chemical scaffolds.
The table below outlines key computational tools applicable to the design of analogues.
Table 2: Computational Methods for Analogue Design
| Method | Description | Application |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. openmedicinalchemistryjournal.com | To estimate the binding mode and affinity of designed analogues. openmedicinalchemistryjournal.comsysrevpharm.org |
| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. openmedicinalchemistryjournal.com | To find new molecules with similar properties to the lead compound. openmedicinalchemistryjournal.com |
| De Novo Design | Builds novel molecules fragment by fragment within the active site of a target. tandfonline.com | To create entirely new and patentable chemical structures with desired properties. openmedicinalchemistryjournal.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. nih.gov | To understand the stability of the ligand-receptor complex and conformational changes. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of molecules to their biological activity. openmedicinalchemistryjournal.com | To predict the activity of newly designed analogues before synthesis. |
By using these computational strategies, researchers can prioritize the synthesis of the most promising analogues of this compound, saving time and resources in the drug discovery process. nih.gov
Elucidation of Broader Mechanistic Insights into its Biological Interactions
Understanding how a compound interacts with its biological targets at a molecular level is crucial for rational drug design and for explaining its pharmacological effects. For this compound, future research should aim to elucidate the detailed mechanisms of its biological interactions.
The urea functional group is a key structural motif in many biologically active compounds. nih.gov It is an excellent hydrogen bond donor and acceptor, often forming critical hydrogen bonds with amino acid residues in the active site of enzymes or receptors. nih.govscispace.com X-ray crystallography studies of other urea-based inhibitors have shown the two urea NH groups and the carbonyl oxygen engaging in a network of hydrogen bonds with the protein target. nih.gov
Furthermore, the presence of the difluoroethyl group can significantly influence the molecule's properties. Fluorine atoms can alter metabolic stability, binding affinity, and membrane permeability. Mechanistic studies should therefore investigate:
Target Identification: Determining the specific proteins or enzymes with which this compound interacts.
Binding Mode Analysis: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the precise 3D structure of the compound bound to its target. This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts.
Enzyme Kinetics: If the target is an enzyme, kinetic studies can determine the mode of inhibition (e.g., competitive, uncompetitive), providing further insight into its mechanism. nih.gov
Molecular Dynamics Simulations: These computational studies can provide an atom-level understanding of the dynamic structural changes that occur when the compound binds to its target. nih.gov
Research into the biological roles of similar molecules, such as arginase inhibitors which metabolize arginine to ornithine and urea, could provide context for the potential targets of this compound. mdpi.comdovepress.com
Integration with Emerging Technologies in Chemical Synthesis and Characterization
The field of chemistry is being transformed by a wave of emerging technologies that are accelerating the pace of discovery and development. kreddsci.comiupac.org Future research on this compound and its analogues should leverage these innovations for more efficient synthesis, optimization, and analysis.
Key emerging technologies include:
Artificial Intelligence (AI) and Machine Learning: AI algorithms can analyze vast datasets to predict reaction outcomes, optimize synthetic routes, and even design novel molecules with desired properties. kreddsci.comcapitalresin.com This can significantly reduce the trial-and-error inherent in chemical synthesis. moravek.com
Flow Chemistry: As opposed to traditional batch processing, flow chemistry conducts reactions in continuous streams. kreddsci.commoravek.com This approach offers superior control over reaction parameters, enhances safety, and facilitates rapid optimization and scale-up. moravek.com Multicomponent continuous-flow synthesis has been successfully applied to other urea derivatives. nih.gov
Automated Synthesis Platforms: Robotics and automation can perform high-throughput screening of reaction conditions and synthesize libraries of analogues with high precision and speed. moravek.com
Advanced Analytical Techniques: Innovations in mass spectrometry, NMR spectroscopy, and structural biology are enabling more detailed and rapid characterization of molecules and their biological interactions.
The integration of these technologies can create a closed-loop discovery cycle: AI designs potential analogues, automated platforms synthesize them, high-throughput screening assays their activity, and the resulting data is fed back to the AI to refine the next generation of designs. This data-driven approach promises to revolutionize the development of new chemical entities like this compound. capitalresin.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Diethyl carbonate |
| Titanium dioxide |
| Zirconium dioxide |
| Formamide |
| Arginine |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-amino-3-(2,2-difluoroethyl)urea, and what critical reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling an isocyanate precursor with an amine-containing difluoroethyl group. Key steps include:
- Controlled addition of reagents to avoid side reactions (e.g., urea hydrolysis).
- Optimization of solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) to stabilize intermediates.
- Use of catalysts like triethylamine for efficient amine-isocyanate coupling.
Post-synthesis, purity is validated via column chromatography and recrystallization. Critical parameters include reaction time (12–24 hrs) and exclusion of moisture .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and carbon backbone, with fluorine-19 NMR confirming difluoroethyl group integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and isotopic patterns from fluorine atoms.
- HPLC : Reverse-phase HPLC with UV detection monitors purity (>95% threshold).
Cross-referencing with computational models (e.g., density functional theory for NMR chemical shifts) enhances structural validation .
Advanced Research Questions
Q. How does the 2,2-difluoroethyl substituent influence the compound’s physicochemical properties and target binding?
- Methodological Answer :
- Physicochemical Effects : The difluoroethyl group increases lipophilicity (logP) by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability. Fluorine’s electronegativity reduces basicity of adjacent amine groups, improving solubility at physiological pH .
- Target Binding : Fluorine atoms engage in C–F···H–X hydrogen bonds with protein residues (e.g., backbone amides) and stabilize ligand conformations via gauche effects. Molecular dynamics simulations can map fluorine-protein interactions, while isothermal titration calorimetry quantifies binding enthalpy changes .
Q. What strategies can resolve contradictions in biological activity data across studies involving this compound derivatives?
- Methodological Answer :
- Systematic SAR Analysis : Compare activity of derivatives with incremental structural changes (e.g., replacing difluoroethyl with trifluoroethyl or hydroxyethyl groups) .
- Assay Standardization : Replicate studies under consistent conditions (e.g., cell line passage number, serum concentration) to minimize variability.
- Computational Docking : Use software like PyMOL or AutoDock to model ligand-receptor interactions and identify conflicting binding modes .
Q. How can researchers design experiments to assess the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications to the urea backbone (e.g., alkylation of the amine group) or difluoroethyl chain (e.g., introducing chiral centers).
- In Vitro Screening : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. IC50 values are normalized to controls.
- In Silico QSAR Modeling : Develop quantitative SAR models using descriptors like molar refractivity and topological polar surface area to predict activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
